molecular formula C12H18N4O B11874908 1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)- CAS No. 646056-15-7

1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-

Cat. No.: B11874908
CAS No.: 646056-15-7
M. Wt: 234.30 g/mol
InChI Key: QSSIQJNDVNWZIP-UHFFFAOYSA-N
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Description

7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[44]nonane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of di[aryl(hetaryl)methyl] malonic acids, promoted by P2O5, to form the spiro[4.4]nonane core . The reaction conditions often require careful optimization to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification steps are crucial to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with diverse functional groups.

Scientific Research Applications

7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. In the context of its anticonvulsant properties, it may modulate neurotransmitter receptors or ion channels in the brain, thereby reducing neuronal excitability and preventing seizures. The exact molecular pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane stands out due to the presence of the methoxypyridazinyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

646056-15-7

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C12H18N4O/c1-17-11-4-3-10(14-15-11)16-8-6-12(9-16)5-2-7-13-12/h3-4,13H,2,5-9H2,1H3

InChI Key

QSSIQJNDVNWZIP-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC3(C2)CCCN3

Origin of Product

United States

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